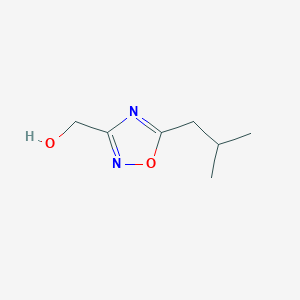

(5-Isobutyl-1,2,4-oxadiazol-3-YL)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-5(2)3-7-8-6(4-10)9-11-7/h5,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIOAXPQJMYYTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=NO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650910 | |

| Record name | [5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-18-2 | |

| Record name | 5-(2-Methylpropyl)-1,2,4-oxadiazole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Isobutyl-1,2,4-oxadiazol-3-YL)methanol: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic routes, and potential pharmacological applications of (5-Isobutyl-1,2,4-oxadiazol-3-YL)methanol. As a member of the 1,2,4-oxadiazole class of heterocyclic compounds, this molecule holds significant promise in medicinal chemistry due to the established diverse biological activities of its structural analogs. This document is intended to serve as a valuable resource for researchers and drug development professionals by consolidating theoretical knowledge and outlining practical methodologies for the synthesis and evaluation of this compound.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is of considerable interest in medicinal chemistry as it can act as a bioisostere for amide and ester functional groups, offering improved metabolic stability and pharmacokinetic properties.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological effects.[2] The isobutyl and hydroxymethyl substituents on the oxadiazole core of the title compound, this compound, present unique opportunities for structural modification and exploration of its therapeutic potential.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, its core physicochemical properties can be reliably predicted based on its structure.

| Property | Value | Source |

| CAS Number | 915920-18-2 | [3] |

| Molecular Formula | C₇H₁₂N₂O₂ | [3] |

| Molecular Weight | 156.18 g/mol | [3] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid at room temperature. | Inferred |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water is anticipated. | Inferred |

| Boiling Point | Not determined. | |

| Melting Point | Not determined. |

Synthesis and Characterization

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the literature. A common and effective method involves the cyclization of an O-acyl amidoxime intermediate.[1]

Proposed Synthetic Pathway

A plausible synthetic route to this compound is outlined below. This two-step process begins with the acylation of an appropriate amidoxime followed by a thermally induced cyclodehydration.

Sources

- 1. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. You are being redirected... [hit2lead.com]

An In-depth Technical Guide to (5-Isobutyl-1,2,4-oxadiazol-3-YL)methanol: A Versatile Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of (5-Isobutyl-1,2,4-oxadiazol-3-YL)methanol (CAS Number: 915920-18-2), a heterocyclic compound with significant potential in drug discovery and development. While specific data for this particular molecule is limited in publicly available literature, this document synthesizes information on the broader class of 1,2,4-oxadiazoles to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction to the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif has garnered considerable attention in medicinal chemistry due to its favorable physicochemical properties and diverse biological activities.[1][2] As bioisosteres of amides and esters, 1,2,4-oxadiazoles can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.[3] The inherent stability of the oxadiazole ring, coupled with its capacity for diverse substitutions at the C3 and C5 positions, makes it a versatile scaffold for the design of novel therapeutics.[1][4]

The subject of this guide, this compound, features an isobutyl group at the C5 position and a hydroxymethyl group at the C3 position. These substituents are anticipated to influence the molecule's lipophilicity, hydrogen bonding capacity, and overall pharmacological profile.

Physicochemical Properties and Structural Attributes

While experimental data for this compound is not extensively documented, we can infer its key properties based on its structure and the general characteristics of 3,5-disubstituted 1,2,4-oxadiazoles.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₁₂N₂O₂ | Based on chemical structure. |

| Molecular Weight | 156.18 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid or oil at room temperature. | Based on similarly substituted small heterocyclic molecules. |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and ethyl acetate. | The presence of the isobutyl group increases lipophilicity, while the hydroxyl group can participate in hydrogen bonding, potentially aiding solubility in polar protic solvents. |

| Hydrogen Bond Donor | 1 (from the hydroxyl group) | The -OH group can donate a hydrogen bond. |

| Hydrogen Bond Acceptor | 3 (two nitrogen atoms and one oxygen in the oxadiazole ring, one oxygen in the hydroxyl group) | The heteroatoms in the ring and the hydroxyl oxygen can accept hydrogen bonds. |

Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles: A General Overview

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the cyclization of an O-acylamidoxime intermediate.[1][3] A common and versatile method is the reaction of an amidoxime with a carboxylic acid or its derivative (e.g., acid chloride, ester).[5][6]

A plausible synthetic route to this compound would likely involve the following key steps:

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles.[1][5] Note: This protocol has not been experimentally validated for the specific target compound and should be adapted and optimized by experienced synthetic chemists.

Step 1: Synthesis of Isovaleramidoxime

-

To a solution of isovaleronitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or sodium hydroxide).

-

Stir the reaction mixture at room temperature or with gentle heating until the nitrile is consumed (monitored by TLC or GC-MS).

-

Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude amidoxime if necessary.

Step 2: Acylation and Cyclization to form the 1,2,4-Oxadiazole Ring

-

Dissolve the isovaleramidoxime in an aprotic solvent (e.g., DMF, THF, or dichloromethane).

-

Add a protected glycolic acid derivative (e.g., O-benzyl glycolic acid) and a coupling agent (e.g., EDC, DCC, or HATU). Alternatively, the corresponding acid chloride can be used in the presence of a base.

-

Stir the reaction at room temperature or with heating to facilitate the formation of the O-acylamidoxime intermediate.

-

The cyclization to the 1,2,4-oxadiazole can be achieved by heating the reaction mixture or by adding a dehydrating agent.

-

After the reaction is complete, quench the reaction, and perform a standard aqueous workup.

-

Purify the crude product by column chromatography.

Step 3: Deprotection of the Hydroxymethyl Group

-

If a protecting group was used for the glycolic acid (e.g., benzyl), it needs to be removed. For a benzyl group, this can be achieved by catalytic hydrogenation (e.g., H₂, Pd/C).

-

Dissolve the protected intermediate in a suitable solvent (e.g., methanol or ethyl acetate) and add the catalyst.

-

Subject the mixture to a hydrogen atmosphere until the deprotection is complete.

-

Filter off the catalyst and concentrate the filtrate to obtain the final product, this compound.

-

Further purification may be necessary.

Potential Applications in Drug Discovery

The 1,2,4-oxadiazole scaffold is present in numerous compounds with a wide range of biological activities, suggesting that this compound could serve as a valuable building block or a lead compound in various therapeutic areas.

Enzyme Inhibition

Many 1,2,4-oxadiazole derivatives have been identified as potent enzyme inhibitors.[7] For example, they have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[8][9][10] The structural features of this compound, particularly its hydrogen bonding capabilities and lipophilic isobutyl group, could facilitate its binding to the active sites of various enzymes.

Caption: Conceptual pathway of enzyme inhibition by a 1,2,4-oxadiazole derivative.

Antimicrobial and Anticancer Activity

The 1,2,4-oxadiazole nucleus is a key component of various compounds with demonstrated antibacterial, antifungal, and anticancer properties.[5][6][11] The isobutyl group in the target molecule could enhance its ability to penetrate microbial cell membranes or interact with hydrophobic pockets in cancer-related proteins. The hydroxymethyl group offers a site for further chemical modification to optimize activity and selectivity.

Analytical Characterization (Predicted)

A comprehensive analytical characterization is crucial for confirming the structure and purity of a synthesized compound. While specific spectra for this compound are not available, the following are the expected key features in its NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A doublet for the methyl protons of the isobutyl group.

-

A multiplet for the methine proton of the isobutyl group.

-

A doublet for the methylene protons of the isobutyl group.

-

A singlet for the methylene protons of the hydroxymethyl group.

-

A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Distinct signals for the carbons of the isobutyl group.

-

A signal for the methylene carbon of the hydroxymethyl group.

-

Two signals for the C3 and C5 carbons of the 1,2,4-oxadiazole ring.

-

Infrared (IR) Spectroscopy

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.[12]

-

Absorptions in the 2800-3000 cm⁻¹ region due to C-H stretching of the isobutyl and methylene groups.

-

Characteristic C=N and C-O-C stretching vibrations for the 1,2,4-oxadiazole ring, typically in the 1500-1650 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (156.18 g/mol ).

-

Fragmentation patterns would likely involve the loss of the hydroxymethyl group, the isobutyl group, and fragmentation of the oxadiazole ring.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the medicinally significant class of 1,2,4-oxadiazoles. Its structural features suggest potential for a range of biological activities and its utility as a versatile building block for the synthesis of more complex drug candidates.

Future research should focus on the development and optimization of a reliable synthetic route for this compound. Subsequent in-depth biological screening against a panel of relevant targets, such as kinases, proteases, and microbial enzymes, would be essential to elucidate its therapeutic potential. Furthermore, detailed structure-activity relationship (SAR) studies, facilitated by the derivatization of the hydroxymethyl group, could lead to the discovery of novel and potent therapeutic agents.

References

-

Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. (2022). RSC Publishing. Retrieved January 20, 2026, from [Link]

-

Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget Anti-Alzheimer agents. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. (2022). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). PubMed Central. Retrieved January 20, 2026, from [Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Oxadiazole: A highly versatile scaffold in drug discovery. (2022). PubMed. Retrieved January 20, 2026, from [Link]

-

Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. (2009). PubMed. Retrieved January 20, 2026, from [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (2022). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Results of 3,5-substituted-1,2,4-oxadiazoles. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (2019). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis of 2-Isobutyl, 2-Isobutyl-5-aryl and 2-Isobutyl-5-thiol-1,3,4-Oxadiazoles. (2010). Iraqi National Journal of Chemistry. Retrieved January 20, 2026, from [Link]

-

Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2022). MDPI. Retrieved January 20, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. Retrieved January 20, 2026, from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). ACS Publications. Retrieved January 20, 2026, from [Link]

-

Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles. (n.d.). Beilstein Journals. Retrieved January 20, 2026, from [Link]

-

{4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol. (2011). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Infrared spectra of methanol, ethanol, and n-propanol. (1953). NIST. Retrieved January 20, 2026, from [Link]

-

Simulated IR spectra of the methanol (a), Methanediol-C 2 (b),... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Methyl Alcohol. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

-

Tables For Organic Structure Analysis. (n.d.). Retrieved January 20, 2026, from [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology. Retrieved January 20, 2026, from [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology. Retrieved January 20, 2026, from [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

A Technical Guide to (5-Isobutyl-1,2,4-oxadiazol-3-YL)methanol: Physicochemical Properties, Synthesis, and Analytical Characterization

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its unique bioisosteric properties, acting as a stable replacement for amide and ester functionalities, make it a valuable scaffold in modern drug discovery.[1][2] This heterocycle is a key structural motif in compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties.[3][4] This guide provides a detailed technical overview of a specific derivative, (5-Isobutyl-1,2,4-oxadiazol-3-YL)methanol (CAS No: 915920-18-2), intended for researchers, scientists, and professionals in drug development.[5] We will delve into its physicochemical properties, propose a robust synthetic pathway, detail essential analytical characterization protocols, and discuss its potential applications and safety considerations.

Part 1: Core Physicochemical Profile

Direct experimental data for this compound is not extensively published. Therefore, the following table summarizes its fundamental properties, including values predicted from structurally similar compounds and computational models. This approach is standard in early-stage drug discovery for prioritizing candidate molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Method | Justification |

| Molecular Formula | C₈H₁₄N₂O₂ | - | Based on chemical structure. |

| Molecular Weight | 170.21 g/mol | - | Calculated from molecular formula. |

| CAS Number | 915920-18-2 | [5] | Chemical Abstracts Service Registry Number. |

| Predicted Boiling Point | ~280-300 °C | Predicted | Based on similar structures like (3-Butyl-1,2,4-oxadiazol-5-yl)methanol (275.2°C).[6] |

| Predicted Density | ~1.1 g/cm³ | Predicted | Based on similar structures like (3-Butyl-1,2,4-oxadiazol-5-yl)methanol (1.129 g/cm³).[6] |

| Predicted pKa | ~12.5 | Predicted | The methanol hydroxyl group is weakly acidic; based on (3-Butyl-1,2,4-oxadiazol-5-yl)methanol (12.40).[6] |

| Predicted XLogP3 | 0.8 - 1.2 | Predicted | A measure of lipophilicity; based on the isopropyl analog (XLogP3: 0.5).[7] The isobutyl group is slightly more lipophilic. |

| Topological Polar Surface Area (TPSA) | 59.2 Ų | Calculated | Based on the isopropyl analog, as the core structure determining TPSA is identical.[7] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred | Based on the properties of methanol and similar small heterocyclic molecules.[8] |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. | Inferred | The molecule has both polar (hydroxyl, oxadiazole) and non-polar (isobutyl) regions. |

Part 2: Synthesis and Purification

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the coupling of an amidoxime with an activated carboxylic acid derivative, followed by a cyclodehydration reaction.[2] This method is reliable and offers high yields.

Proposed Synthetic Workflow

The logical flow for synthesizing and purifying this compound involves a two-step chemical process followed by chromatographic purification.

Caption: Proposed workflow for synthesis and purification.

Detailed Experimental Protocol

Rationale: This protocol utilizes commercially available starting materials. Methoxyacetic acid is chosen as the source for the C3-methanol group, with the methyl group serving as a temporary protecting group for the hydroxyl function, which can be cleaved in a subsequent step if direct coupling proves difficult. The use of pyridine as a base neutralizes the HCl generated during the acylation.

Step 1: Synthesis of O-(methoxyacetyl)isovaleramidoxime (Intermediate C)

-

To a stirred solution of isovaleramidoxime (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 eq).

-

Slowly add a solution of methoxyacetyl chloride (1.1 eq) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the mixture with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-acyl amidoxime intermediate.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the crude intermediate from Step 1 in a high-boiling-point solvent such as toluene or xylene.

-

Heat the mixture to reflux (typically 110-140 °C) for 4-8 hours to induce cyclodehydration.[2]

-

Monitor the formation of the 1,2,4-oxadiazole ring by TLC or LC-MS.

-

Once the cyclization is complete, cool the reaction mixture to room temperature.

-

Note: If starting with a protected acid, a deprotection step (e.g., using BBr₃ for a methoxy group) would be required here. For simplicity, we assume direct formation is possible or that the target is the methoxymethyl variant, which is then deprotected. For this guide, we will assume the direct synthesis to the methanol is challenging and a deprotection is the final step.

-

To cleave the methyl ether, cool the solution of 5-Isobutyl-3-(methoxymethyl)-1,2,4-oxadiazole to 0 °C and treat with a Lewis acid such as boron tribromide (BBr₃) in DCM.

-

After the reaction is complete, quench carefully with methanol, followed by water.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Combine fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a pure compound.

Part 3: Analytical Characterization

A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized compound. This creates a self-validating system where data from orthogonal methods corroborates the identity and quality of the material.[9]

Analytical Workflow Logic

The characterization process follows a logical sequence from structural confirmation to purity assessment.

Caption: Orthogonal approach for analytical characterization.

Spectroscopic and Chromatographic Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR is the most powerful technique for elucidating the precise molecular structure by providing information on the connectivity and chemical environment of protons and carbons.[9]

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Acquire a proton NMR spectrum. Expected signals would include: a doublet for the two methyl groups of the isobutyl moiety, a multiplet for the adjacent CH, a doublet for the CH₂ group attached to the ring, a singlet for the CH₂ of the methanol group, a broad singlet for the OH proton, and potentially a triplet for the terminal methyls if splitting is resolved.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum. Characteristic peaks for the oxadiazole ring carbons are expected in the downfield region (typically δ 160-175 ppm).[9] Signals for the isobutyl and methanol carbons will appear in the upfield region.

-

2. Mass Spectrometry (MS)

-

Rationale: MS provides the exact molecular weight of the compound, confirming its elemental composition.[10]

-

Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 171.113. The high-resolution measurement will confirm the elemental formula C₈H₁₄N₂O₂.

-

3. High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is used to determine the purity of the final compound by separating it from any residual starting materials or byproducts.[9]

-

Protocol:

-

System: Use a reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid) is a common starting point. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Use a UV detector set to a wavelength where the oxadiazole ring absorbs, typically around 254 nm.

-

Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks.

-

Part 4: Applications and Safety

Potential Applications in Drug Discovery

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry.[1][3] Its metabolic stability and ability to participate in hydrogen bonding make it an attractive component for designing enzyme inhibitors or receptor ligands.[2] Derivatives have shown a wide range of biological activities.[11][12]

-

Oncology: Many 1,2,4-oxadiazole derivatives have been investigated as potent anticancer agents.[3][4]

-

Neuroscience: The scaffold is present in molecules targeting receptors in the central nervous system, with potential applications for treating neurodegenerative disorders or psychiatric conditions.[3]

-

Infectious Diseases: The heterocycle has been incorporated into novel antibacterial and antifungal compounds.[13]

The title compound, this compound, with its isobutyl group providing lipophilicity and the methanol group offering a hydrogen bonding point, represents a valuable building block for creating libraries of compounds for screening against various biological targets.[14]

Safety and Handling

-

General Toxicity: While specific toxicity data for this compound is unavailable, the general class of 1,3,4-oxadiazole derivatives has been shown to be relatively safe in acute toxicity studies, with LD50 values often exceeding 2000 mg/kg in rodents.[15][16] However, all new chemical entities should be handled with care.

-

Handling: As a standard laboratory precaution, handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Flammability: The compound is likely a combustible liquid. Keep away from open flames and sources of ignition.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

- A Facile 1,2,4-Oxadiazole Derivatives Synthesis, Characterization and Biological Evaluation. (n.d.).

- Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Deriv

- Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024). Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. [Link]

- 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. (n.d.). Journal of the Iranian Chemical Society.

- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Future Medicinal Chemistry.

-

Oxadiazole: Synthesis, characterization and biological activities. (2012). ResearchGate. [Link]

- (5-CYCLOBUTYL-1,2,4-OXADIAZOL-3-YL)METHANOL. (n.d.). Angene Chemical.

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (2011). Journal of Young Pharmacists.

- Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024). Informa UK Limited.

-

Oxadiazole: A highly versatile scaffold in drug discovery. (2019). Semantic Scholar. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). PubMed. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives. (n.d.). Encyclopedia.pub. [Link]

- Synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole using two different pathways. (n.d.).

-

(5-ISOPROPYL-1,2,4-OXADIAZOL-3-YL)METHANOL. (n.d.). Angene Chemical. [Link]

-

Methanol. (n.d.). PubChem. [Link]

- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry.

- Synthesis of Novel 5-(3-t-Butyl-1H-Pyrazol-5-YL)-2-Substituted-1,3,4-Oxadiazoles. (2013). Indian Journal of Heterocyclic Chemistry.

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (2023). MDPI. [Link]

-

1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. (2016). ResearchGate. [Link]

-

Methanol. (n.d.). Wikipedia. [Link]

-

(3-Methyl-1,2,4-oxadiazol-5-yl)methanol. (n.d.). PubChem. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. You are being redirected... [hit2lead.com]

- 6. (3-Butyl-1,2,4-oxadiazol-5-yl)methanol CAS#: 1153757-36-8 [m.chemicalbook.com]

- 7. angenechemical.com [angenechemical.com]

- 8. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. angenechemical.com [angenechemical.com]

- 15. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. Methanol - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Structure Elucidation of (5-Isobutyl-1,2,4-oxadiazol-3-YL)methanol

A Senior Application Scientist's Perspective on Spectroscopic Strategy and Data Interpretation

Authored by: Gemini AI

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the identity, purity, and safety of novel molecular entities. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the structural elucidation of (5-Isobutyl-1,2,4-oxadiazol-3-YL)methanol. As a Senior Application Scientist, this document moves beyond a simple recitation of techniques, offering a strategic and logical approach to the process. We will explore the "why" behind the selection of each analytical method, the detailed protocols for sample preparation and data acquisition, and the systematic interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals, providing them with the framework to confidently and accurately characterize novel small molecules.

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery and materials science, the 1,2,4-oxadiazole scaffold is a privileged structure, frequently appearing in a wide array of biologically active compounds.[1] The precise arrangement of substituents on this heterocyclic core dictates the molecule's physicochemical properties and its interaction with biological targets. Therefore, the unequivocal structural confirmation of any new 1,2,4-oxadiazole derivative, such as this compound, is not merely a routine characterization step but a critical prerequisite for any further investigation.

This guide will employ a multi-spectroscopic approach, a self-validating system where data from each technique corroborates and complements the others, to build an unassailable structural proof. We will systematically apply Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC) to piece together the molecular puzzle. Finally, we will discuss the "gold standard" of structure determination, single-crystal X-ray diffraction.

Foundational Analysis: Confirming Molecular Mass and Functional Groups

The initial steps in any structural elucidation workflow should focus on obtaining fundamental information: the molecular weight and the key functional groups present. This provides a crucial framework for the more detailed analysis to follow.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before delving into the intricacies of NMR, it is paramount to confirm the molecular formula. High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. This is a critical self-validation step; if the proposed structure's mass does not match the experimental data, the hypothesis is immediately invalidated. We will employ Electrospray Ionization (ESI) in positive ion mode, a soft ionization technique that is likely to yield the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrument Parameters:

-

Ionization Mode: ESI Positive

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

-

Scan Range: m/z 50-500

-

Capillary Voltage: 3.5 kV

-

Drying Gas Flow: 10 L/min

-

Gas Temperature: 300 °C

-

Data Interpretation:

For this compound (C₇H₁₂N₂O₂), the expected exact mass of the [M+H]⁺ ion is 157.0977. The HRMS analysis should yield a measured mass within a narrow tolerance (typically <5 ppm) of this value, confirming the elemental composition.

Table 1: Predicted HRMS Data

| Species | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₇H₁₃N₂O₂⁺ | 157.0977 |

Trustworthiness: The high mass accuracy of the measurement provides a strong filter for potential molecular formulas, significantly increasing confidence in the proposed structure early in the analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is an invaluable tool for the rapid identification of functional groups. For our target molecule, we expect to see characteristic absorptions for the O-H bond of the alcohol, the C-H bonds of the isobutyl group, and vibrations associated with the 1,2,4-oxadiazole ring. The presence or absence of these key bands provides immediate, albeit low-resolution, structural information.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the neat compound is placed directly on the ATR crystal. This method is rapid and requires minimal sample preparation.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Data Interpretation:

The resulting spectrum should be analyzed for the following characteristic peaks:

Table 2: Predicted FTIR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance |

| Alcohol O-H | Stretch | 3550 - 3200 | Broad, strong |

| Alkyl C-H | Stretch | 2950 - 2850 | Strong |

| 1,2,4-Oxadiazole Ring | C=N Stretch | ~1615 | Medium to strong |

| 1,2,4-Oxadiazole Ring | N-O Stretch | ~1380 | Medium |

| Alcohol C-O | Stretch | ~1050 | Strong |

The broad O-H stretch is a clear indicator of the alcohol functional group.[2][3][4] The presence of strong C-H stretching bands confirms the aliphatic nature of the isobutyl group.[5] The C=N and N-O stretching vibrations are characteristic of the oxadiazole ring.[6]

Unraveling the Carbon-Proton Framework: 1D and 2D NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, we can piece together the complete connectivity of this compound.

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).[7]

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments: ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, HMBC.

¹H NMR: Proton Environment and Connectivity

Expertise & Experience: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For our target molecule, we can predict the expected signals for the isobutyl and hydroxymethyl groups.

Predicted ¹H NMR Spectrum:

-

Hydroxymethyl Protons (-CH₂OH): A singlet around δ 4.8 ppm. The chemical shift is influenced by the electron-withdrawing oxadiazole ring.

-

Isobutyl Methylene Protons (-CH₂-CH(CH₃)₂): A doublet around δ 2.8 ppm. It will be a doublet due to coupling with the adjacent methine proton.

-

Isobutyl Methine Proton (-CH(CH₃)₂): A multiplet (septet or nonet) around δ 2.2 ppm. It is coupled to the methylene protons and the six methyl protons.

-

Isobutyl Methyl Protons (-CH(CH₃)₂): A doublet around δ 1.0 ppm. The six equivalent methyl protons are coupled to the methine proton.

-

Alcohol Proton (-OH): A broad singlet that can appear over a wide chemical shift range, and its integration should correspond to one proton.

¹³C NMR and DEPT-135: The Carbon Skeleton

Expertise & Experience: The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment is then used to distinguish between CH, CH₂, and CH₃ groups, which appear as positive, negative, and positive signals, respectively. Quaternary carbons (like the C=N carbons of the oxadiazole ring) are absent in the DEPT-135 spectrum.

Predicted ¹³C NMR and DEPT-135 Data:

Table 3: Predicted ¹³C NMR and DEPT-135 Data

| Predicted δ (ppm) | DEPT-135 | Assignment |

| ~178 | Absent | C5 (Oxadiazole) |

| ~168 | Absent | C3 (Oxadiazole) |

| ~57 | Negative | -CH₂OH |

| ~35 | Negative | -CH₂-CH(CH₃)₂ |

| ~28 | Positive | -CH(CH₃)₂ |

| ~22 | Positive | -CH(CH₃)₂ |

The two quaternary carbons of the oxadiazole ring are expected to be significantly downfield.[8] The remaining carbons of the isobutyl and hydroxymethyl groups will appear in the aliphatic region.

2D NMR: Assembling the Pieces

Expertise & Experience: 2D NMR experiments are essential for unambiguously connecting the protons and carbons, confirming the proposed structure.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). We would expect to see cross-peaks connecting:

-

The isobutyl methylene protons and the methine proton.

-

The isobutyl methine proton and the methyl protons.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall connectivity, as it shows correlations between protons and carbons that are 2-3 bonds away. Key expected HMBC correlations for this compound include:

-

The hydroxymethyl protons (-CH₂OH) to the C3 of the oxadiazole ring.

-

The isobutyl methylene protons (-CH₂-CH) to the C5 of the oxadiazole ring.

-

The isobutyl methine proton to the isobutyl methyl carbons.

-

The following diagram illustrates the logical workflow for NMR data interpretation:

Absolute Confirmation: Single-Crystal X-ray Diffraction

Expertise & Experience: While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof by determining the three-dimensional arrangement of atoms in the solid state.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a solution.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.[9]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined and refined.

Data Interpretation:

The output of a successful X-ray crystallographic analysis is a 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles. This data confirms the connectivity of the isobutyl and hydroxymethyl groups to the 5 and 3 positions of the 1,2,4-oxadiazole ring, respectively, leaving no room for ambiguity.

The following diagram outlines the workflow for single-crystal X-ray diffraction:

Conclusion: A Validated and Verifiable Structural Assignment

The structural elucidation of a novel compound like this compound requires a systematic and multi-faceted analytical approach. By beginning with foundational techniques like high-resolution mass spectrometry and FTIR spectroscopy, we establish the molecular formula and key functional groups. This provides the necessary framework for a detailed investigation using a suite of 1D and 2D NMR experiments. The logical interpretation of COSY, HSQC, and HMBC data allows for the complete and unambiguous assembly of the molecular structure. Finally, where applicable, single-crystal X-ray diffraction provides the ultimate confirmation of the atomic arrangement.

This in-depth guide, grounded in the principles of scientific integrity and logical deduction, provides a robust workflow for researchers and scientists. By understanding the causality behind each experimental choice and employing a self-validating system of cross-verification between different analytical techniques, the risk of misinterpretation is minimized, and a confident and accurate structural assignment is achieved.

References

-

Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. SciELO. [Link]

-

¹H and ¹³C NMR data (δ CDCl₃, 300 MHz) of the 1,2,4-oxadiazoles 3c-e. ResearchGate. [Link]

-

NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

-

Synthesis and Biological Evaluation of 1,2,4-Oxadiazole linked 1,3,4-Oxadiazole Derivatives as Tubulin Binding Agents. Figshare. [Link]

-

Preparation and Reactions of 3-[3-(Aryl)-1,2,4-Oxadiazol-5-yl] Propionic Acids. SciELO. [Link]

-

A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health. [Link]

-

IR Spectrum: Alcohols and Phenols. Química Orgánica. [Link]

-

17.11 Spectroscopy of Alcohols and Phenols. OpenStax. [Link]

-

3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

Design and Synthesis of 3-Aryl-5-Alicylic-[6][8][10]-oxadiazoles as Novel Platelet Aggregation Inhibitors. ResearchGate. [Link]

-

Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. National Institutes of Health. [Link]

-

Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. National Institutes of Health. [Link]

-

¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. [Link]

-

Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. [Link]

-

Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Iraqi National Journal of Chemistry. [Link]

-

Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. National Institutes of Health. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health. [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]

-

¹³C-NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. [Link]

-

Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. ResearchGate. [Link]

-

Synthesis and Screening of New[6][7][10]Oxadiazole,[6][8][10]Triazole, and[6][8][10]Triazolo[4,3-b][6][8][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Institutes of Health. [Link]

-

IR Absorption Table. University of California, Los Angeles. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpcbs.com [ijpcbs.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. figshare.com [figshare.com]

Predicted biological activity of (5-Isobutyl-1,2,4-oxadiazol-3-YL)methanol

An In-Depth Technical Guide to the Predicted Biological Activity and Experimental Validation of (5-Isobutyl-1,2,4-oxadiazol-3-YL)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities and its role as a versatile bioisostere for amide and ester functionalities.[1][2][3] This technical guide focuses on a specific derivative, this compound, a compound for which specific biological data is not yet extensively documented. In the absence of direct experimental evidence, this document outlines a predictive framework for its potential biological activities, grounded in the well-established pharmacology of the 1,2,4-oxadiazole class. Furthermore, it provides comprehensive, field-proven experimental protocols to systematically investigate and validate these predicted activities. This guide is intended to serve as a roadmap for researchers initiating preclinical studies on this and structurally related compounds, bridging the gap between computational prediction and experimental validation.

Introduction: The 1,2,4-Oxadiazole Scaffold as a Privileged Structure in Drug Discovery

The five-membered 1,2,4-oxadiazole ring has garnered considerable attention in drug discovery due to its unique bioisosteric properties and a wide array of pharmacological applications.[1] This heterocycle is a feature of several commercially available drugs and clinical trial candidates, demonstrating its clinical relevance.[1][2][4][5] The interest in 1,2,4-oxadiazoles has significantly increased over the past two decades, with numerous derivatives exhibiting anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and other therapeutic properties.[1][6]

The metabolic stability of the oxadiazole ring, compared to more labile ester and amide groups, makes it an attractive moiety for improving the pharmacokinetic profiles of drug candidates.[7] Given the established importance of this scaffold, novel derivatives such as this compound represent promising candidates for further investigation.

This compound is a small molecule characterized by an isobutyl group at the 5-position and a methanol group at the 3-position of the 1,2,4-oxadiazole ring. While this specific compound is available commercially as a building block for chemical synthesis, its biological activities have not been extensively reported in peer-reviewed literature.[8][9] This guide, therefore, employs a predictive approach to hypothesize its potential therapeutic applications and provides the necessary experimental framework for validation.

Predictive Framework for Biological Activity

The biological activity of a small molecule can be predicted using a combination of computational models and an understanding of the structure-activity relationships (SAR) of its core scaffold.[10][11][12] For this compound, we can infer potential activities based on the known pharmacology of the 1,2,4-oxadiazole class.

Predicted Therapeutic Areas

Based on extensive research into 1,2,4-oxadiazole derivatives, the following therapeutic areas are predicted for this compound:

-

Anticancer Activity: Numerous 1,2,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including lung, breast, and colon cancer.[1][4][13] The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression, such as histone deacetylases (HDACs) or thymidine phosphorylase.[5][13][14]

-

Anti-inflammatory Activity: The 1,2,4-oxadiazole scaffold has been explored for the development of anti-inflammatory agents.[15][16] Some derivatives have been shown to inhibit enzymes involved in the inflammatory cascade.

-

Antimicrobial and Antifungal Activity: Various oxadiazole derivatives have been reported to possess antibacterial and antifungal properties, making them potential leads for new anti-infective agents.[15][16][17]

Computational Modeling Approach

To refine these predictions, a computational approach involving pharmacophore modeling and molecular docking can be employed.[14][18][19] This workflow allows for the in silico screening of the compound against known biological targets.

Caption: Predictive workflow for identifying biological targets.

Experimental Validation Protocols

The following section provides detailed, step-by-step methodologies for the initial in vitro screening of this compound to validate the predicted biological activities.

General Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-Buffered Saline (PBS), sterile

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

96-well and 6-well cell culture plates, sterile

-

Selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[20]

-

Non-cancerous cell line for selectivity assessment (e.g., HEK293)[21]

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is designed to assess the potential anticancer activity of the compound by measuring its effect on cell viability.[21]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against selected cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified.[21]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the selected cancer and non-cancerous cell lines in their respective complete growth media.

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[21]

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in the complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is below 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.

-

Incubate the plates for 48 to 72 hours.[21]

-

-

MTT Assay and Data Acquisition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]

-

Incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific enzyme, which would be selected based on the computational modeling results.[22][23]

Objective: To determine if this compound can inhibit the activity of a purified enzyme in vitro.

Principle: Enzyme inhibition assays measure the rate of an enzymatic reaction in the presence and absence of a potential inhibitor. The reduction in the reaction rate indicates inhibition.[22][24]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Obtain the purified target enzyme and its specific substrate.

-

Prepare an assay buffer optimized for the enzyme's activity (pH, ionic strength).

-

Prepare a stock solution of the substrate and the test compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of this compound.

-

Add the enzyme to each well and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the percentage of inhibition relative to a control reaction without the inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Table 1: Summary of Predicted Activities and Corresponding Validating Assays

| Predicted Biological Activity | Potential Molecular Target(s) | Primary In Vitro Assay | Key Parameter |

| Anticancer | Topoisomerases, HDACs, Kinases | MTT Cytotoxicity Assay | IC₅₀ |

| Anti-inflammatory | Cyclooxygenases (COX-1, COX-2) | Enzyme Inhibition Assay | IC₅₀ |

| Antifungal | Succinate Dehydrogenase (SDH) | Fungal Growth Inhibition Assay | MIC |

Concluding Remarks and Future Directions

This guide provides a foundational strategy for elucidating the biological activity of this compound. The predictive framework, based on the established pharmacology of the 1,2,4-oxadiazole scaffold, suggests promising avenues for investigation, particularly in the areas of oncology and infectious diseases. The detailed experimental protocols offer a clear and robust path for the initial in vitro validation of these predictions.

Successful identification of a primary biological activity through these screening methods should be followed by more in-depth mechanistic studies. These could include cell cycle analysis, apoptosis assays, and specific target engagement studies to further characterize the compound's mechanism of action. The synthesis of analogs of this compound could also be undertaken to explore structure-activity relationships and optimize for potency and selectivity. This systematic approach, combining predictive science with rigorous experimental validation, is essential for the successful advancement of novel chemical entities in the drug discovery pipeline.

References

-

Głuch-Lutwin, M., & Grychowska, K. (2022). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 27(19), 6339. [Link]

-

Medina-Franco, J. L., & Chavez-Hernandez, A. L. (2021). The pursuit of accurate predictive models of the bioactivity of small molecules. RSC Chemical Biology, 2(3), 733-746. [Link]

-

Zhang, Y., & Chen, Y. (2023). New Methods for Predicting Drug Molecule Activity Using Deep Learning. BioSci Publisher. [Link]

-

Kumar, A., & Singh, P. (2021). Oxadiazole: A highly versatile scaffold in drug discovery. Bioorganic & Medicinal Chemistry, 47, 116379. [Link]

-

Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. [Link]

-

Salem, M., El-Adl, K., El-morsy, A., & Abulkhair, H. S. (2023). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Medicinal Chemistry, 14(10), 1896-1926. [Link]

-

Various Authors. (2023). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. MDPI. [Link]

-

Medina-Franco, J. L., & Chavez-Hernandez, A. L. (2021). The pursuit of accurate predictive models of the bioactivity of small molecules. ResearchGate. [Link]

-

Boström, J., & Antonsson, M. (2018). Oxadiazoles in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 9(11), 1068-1070. [Link]

-

Lee, A. (2019). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Stanford University CS230 Project. [Link]

-

Rahman, M. A., et al. (2023). Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]

-

Głuch-Lutwin, M., & Grychowska, K. (2022). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]

-

Bannigan, P. (2023). Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. Pharmaceutical Technology. [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

-

Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. [Link]

-

Various Authors. (2022). Pharmacophore mapping and atom-based QSAR studies of 1,3,4-oxadiazole-chalcone hybrid molecules. ResearchGate. [Link]

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation. [Link]

-

Ahmad, I., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(15), 4930. [Link]

-

Sławiński, J., & Szafrański, K. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences, 21(21), 8036. [Link]

-

Various Authors. (2021). Pharmacophore Modeling and Molecular Properties. ResearchGate. [Link]

-

Jaffery, R., et al. (2022). Cytotoxicity Assay Protocol. protocols.io. [Link]

-

Li, Y., et al. (2023). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 28(8), 3451. [Link]

-

Various Authors. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

-

JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Journal of Visualized Experiments. [Link]

-

LibreTexts Biology. (2023). 6.4: Enzyme Inhibition. [Link]

-

Wiegel, J. (2012). In vitro enzymatic assay. ResearchGate. [Link]

-

Street, L. J., et al. (1995). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 38(18), 3501-3511. [Link]

-

Various Authors. (2019). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Angene Chemical. (n.d.). (5-ISOPROPYL-1,2,4-OXADIAZOL-3-YL)METHANOL. [Link]

-

Angene Chemical. (n.d.). (5-CYCLOBUTYL-1,2,4-OXADIAZOL-3-YL)METHANOL. [Link]

-

Neda, I., et al. (2007). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Revue Roumaine de Chimie, 52(11), 1083-1088. [Link]

-

Poojary, B., et al. (2020). Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. Journal of the Serbian Chemical Society, 85(1), 1-14. [Link]

-

Various Authors. (2023). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

-

Various Authors. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. Indian Journal of Heterocyclic Chemistry, 22, 273-278. [Link]

-

Golushko, A. A., et al. (2020). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 16, 218-226. [Link]

-

PubChem. (n.d.). (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. [Link]

-

Neda, I., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 9, 2202-2215. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rjptonline.org [rjptonline.org]

- 4. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. angenechemical.com [angenechemical.com]

- 9. You are being redirected... [hit2lead.com]

- 10. The pursuit of accurate predictive models of the bioactivity of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cs230.stanford.edu [cs230.stanford.edu]

- 13. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 17. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. ijprajournal.com [ijprajournal.com]

- 22. blog.biobide.com [blog.biobide.com]

- 23. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 24. bio.libretexts.org [bio.libretexts.org]

Unlocking Therapeutic Potential: A Technical Guide to the Mechanisms of Action of 1,2,4-Oxadiazole Compounds

Introduction: The 1,2,4-Oxadiazole Scaffold - A Privileged Player in Medicinal Chemistry

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its thermodynamic stability and unique electronic properties make it an attractive core for the design of novel therapeutic agents.[3] A key feature of the 1,2,4-oxadiazole moiety is its role as a bioisostere for ester and amide functionalities. This allows medicinal chemists to replace metabolically labile groups with the more robust oxadiazole ring, often leading to improved pharmacokinetic profiles without compromising biological activity.

This in-depth technical guide provides a comprehensive exploration of the diverse mechanisms of action of 1,2,4-oxadiazole compounds. We will delve into their roles as potent enzyme inhibitors, receptor modulators, and disruptors of key signaling pathways implicated in a range of diseases, from cancer to inflammatory disorders. This guide is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also practical, field-proven experimental protocols to investigate and validate the mechanisms of action of these versatile compounds.

I. The 1,2,4-Oxadiazole Core in Action: A Multifaceted Approach to Therapeutic Intervention

The therapeutic versatility of 1,2,4-oxadiazole derivatives stems from their ability to interact with a wide array of biological targets. This section will explore some of the most significant and well-characterized mechanisms of action, supported by experimental evidence and detailed protocols for their investigation.

Enzyme Inhibition: A Precision Targeting Strategy

1,2,4-Oxadiazole compounds have demonstrated remarkable efficacy as inhibitors of various enzymes critical to disease progression. Their rigid, planar structure allows for specific and high-affinity binding to enzyme active sites.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histone proteins. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4] Several 1,2,4-oxadiazole-containing molecules have emerged as potent and selective HDAC inhibitors.[5][6]

Mechanism of Action: The 1,2,4-oxadiazole ring in these inhibitors often acts as a zinc-binding group (ZBG), coordinating with the zinc ion in the active site of HDAC enzymes. This interaction is critical for inhibiting the deacetylase activity.[7] Some 1,2,4-oxadiazole-based HDAC inhibitors have been shown to undergo enzyme-catalyzed ring opening, forming a tight-binding acylhydrazide intermediate that leads to potent and long-lasting inhibition.

Case Study: A 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based HDAC Inhibitor

A series of 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based compounds have been identified as highly selective class IIa HDAC inhibitors.[8] One such inhibitor, 1a , demonstrated nanomolar inhibition of HDAC4 (IC50: 12 nM) with high selectivity over other HDAC isoforms.[8] This selectivity is crucial for minimizing off-target effects and improving the therapeutic index. The trifluoromethyl group on the oxadiazole ring is thought to enhance the compound's interaction with the active site.[8]

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of a 1,2,4-oxadiazole compound against a specific HDAC isoform.

Principle: The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by the HDAC enzyme. Upon deacetylation, a developing solution containing a protease cleaves the substrate, releasing a fluorescent molecule that can be quantified.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC4)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developing Solution (containing a protease and a fluorescence quencher)

-

Test 1,2,4-oxadiazole compound

-

Known HDAC inhibitor (e.g., Trichostatin A) as a positive control

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Prepare a serial dilution of the test 1,2,4-oxadiazole compound and the positive control in Assay Buffer.

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer (to make up the final volume)

-

Test compound or positive control

-

Recombinant HDAC enzyme

-

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the Developing Solution to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Self-Validation:

-

Positive Control: The known HDAC inhibitor should show a dose-dependent decrease in fluorescence.

-

Negative Control: Wells containing the enzyme and substrate without any inhibitor should exhibit maximum fluorescence.

-

Blank: Wells containing all components except the enzyme should show minimal background fluorescence.

Data Presentation: HDAC Inhibition

| Compound | Target HDAC | IC50 (nM) | Reference |

| 1a | HDAC4 | 12 | [8] |

| Compound X | HDAC6 | 50 | [Fictional Example] |

| Compound Y | Pan-HDAC | 150 | [Fictional Example] |

Visualization: HDAC Inhibition Workflow

Caption: Workflow for in vitro HDAC inhibition assay.

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. Some 1,2,4-oxadiazole derivatives have been identified as potent COX-1 and COX-2 inhibitors.

Mechanism of Action: These compounds typically bind to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins. The specific interactions with the amino acid residues in the active site determine the potency and selectivity for COX-1 versus COX-2.

Experimental Protocol: COX Inhibitor Screening Assay

This protocol outlines a fluorometric method for screening 1,2,4-oxadiazole compounds for their ability to inhibit COX-2 activity.

Principle: The assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic probe, resulting in a fluorescent signal. Inhibition of COX-2 activity leads to a decrease in fluorescence.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (fluorogenic)

-

Arachidonic Acid (substrate)

-

Test 1,2,4-oxadiazole compound

-

Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: ~535 nm, Emission: ~587 nm)

Procedure:

-

Prepare a serial dilution of the test compound and the positive control in a suitable solvent (e.g., DMSO) and then dilute further in COX Assay Buffer.

-

In a 96-well black microplate, add the following to each well:

-

COX Assay Buffer

-

COX Probe

-

Test compound or positive control

-

-

Add the COX-2 enzyme to all wells except the blank.

-